AF 430 azide

Multicolor imaging Flow cytometry panel design Spectral unmixing

AF 430 azide (Alexa Fluor 430 azide equivalent) is a water-soluble coumarin-class fluorescent dye derivative designed for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne click chemistry applications. The compound is structurally and spectrally identical to the established Alexa Fluor 430 dye, featuring an excitation maximum of 425-430 nm compatible with 405 nm violet and 445 nm laser lines, an emission maximum of 539-545 nm, an extinction coefficient of approximately 15,955-16,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 0.23.

Molecular Formula C25H29F3KN5O6S
Molecular Weight 623.7 g/mol
Cat. No. B15599837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 430 azide
Molecular FormulaC25H29F3KN5O6S
Molecular Weight623.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1
InChIKeyHTXQJBBXCYJMND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AF 430 Azide Fluorescent Dye Specifications: Procurement Guide for Bioorthogonal Click Labeling


AF 430 azide (Alexa Fluor 430 azide equivalent) is a water-soluble coumarin-class fluorescent dye derivative designed for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne click chemistry applications [1]. The compound is structurally and spectrally identical to the established Alexa Fluor 430 dye, featuring an excitation maximum of 425-430 nm compatible with 405 nm violet and 445 nm laser lines, an emission maximum of 539-545 nm, an extinction coefficient of approximately 15,955-16,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 0.23 . The dye demonstrates pH-independent fluorescence across pH 4-10 and exhibits a characteristically large Stokes shift of 112 nm, enabling reduced spectral crosstalk in multicolor experiments [2].

Why AF 430 Azide Cannot Be Simply Substituted: Spectral and Functional Differentiation from 405 nm Channel Alternatives


In-class substitution of AF 430 azide with alternative violet/405 nm-excitable dyes (e.g., Pacific Blue, DyLight 405, ATTO 430LS, or cascade blue derivatives) is not straightforward due to quantifiable differences in emission wavelength, Stokes shift magnitude, and downstream compatibility with multicolor panels. While many 405 nm-excitable fluorophores emit in the blue region (~420-460 nm), AF 430 azide uniquely emits in the green-yellow range (542 nm) with a Stokes shift of 112 nm, fundamentally altering detector channel allocation in flow cytometry and confocal microscopy workflows [1]. Additionally, the azide functional group enables bioorthogonal click labeling with terminal alkynes or strained cyclooctynes (DBCO/BCN), a capability absent in amine- or thiol-reactive dye analogs that would require entirely different biomolecule modification strategies [2]. The quantitative differentiation evidence below establishes why AF 430 azide occupies a distinct procurement niche rather than serving as a generic 405 nm channel filler.

AF 430 Azide Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Stokes Shift Advantage: 112 nm Separation vs. 22-35 nm for Standard 405 nm Dyes

AF 430 azide exhibits a Stokes shift of 112 nm (Ex 430 nm → Em 542 nm), which is substantially larger than that of conventional 405 nm-excitable dyes such as DyLight 405 (Ex 399 nm → Em 434 nm, Stokes shift ~35 nm) or Pacific Blue (Ex ~405 nm → Em ~455 nm, Stokes shift ~50 nm) . This 112 nm separation between excitation and emission maxima reduces fluorescence crosstalk and minimizes the requirement for complex spectral unmixing algorithms in multicolor experiments. The dye's emission in the green-yellow range (542 nm) positions it in a distinct detection channel (e.g., 510/80 nm bandpass filter) rather than the blue channel (420-450 nm) occupied by most violet-excitable dyes [1].

Multicolor imaging Flow cytometry panel design Spectral unmixing Confocal microscopy

Chemical Identity Validation: AF 430 Azide is Structurally Identical to Alexa Fluor 430

AF 430 azide is confirmed by multiple independent vendors and technical datasheets to be chemically identical to Alexa Fluor 430 (Thermo Fisher Scientific), a fluorophore widely validated in peer-reviewed literature for immunolabeling and click chemistry applications [1]. This structural equivalence is explicitly documented: AZDye 430 is stated to be 'structurally identical to Alexa Fluor 430' with 'absorption/emission spectra a perfect match' ; AF430 is described as 'chemically identical to the famous Alexa Fluor 430' [2]; and AFDye 430 is 'structurally and functionally analogous' with the same spectral properties .

Fluorescent dye procurement Reagent equivalence Spectral standardization Method transfer

Functional Reactivity: Dual CuAAC and SPAAC Click Chemistry Compatibility

AF 430 azide contains an azide (-N₃) functional group that supports both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. This dual-reactivity profile distinguishes it from amine-reactive NHS ester derivatives of AF 430 (e.g., AF 430 NHS ester) that are limited to targeting primary amines on proteins, or thiol-reactive maleimide derivatives that require cysteine residues [2]. The SPAAC compatibility specifically enables copper-free labeling in live-cell and in vivo contexts where Cu(I) cytotoxicity would otherwise preclude CuAAC use [3].

Bioorthogonal chemistry Click labeling Copper-free conjugation Live-cell imaging

Extinction Coefficient and Quantum Yield: Comparison with ATTO 430LS for Brightness Assessment

AF 430 azide has an extinction coefficient (ε) of 15,955-16,000 M⁻¹cm⁻¹ and quantum yield (Φ) of 0.23, yielding a calculated relative brightness (ε × Φ) of approximately 3,670-3,680 [1]. By comparison, ATTO 430LS azide (a competing large-Stokes-shift 405 nm-excitable dye) exhibits ε = 32,000 M⁻¹cm⁻¹ and Φ = 0.65, yielding relative brightness ~20,800—approximately 5.7× higher than AF 430 azide . However, ATTO 430LS is an anionic dye carrying a net charge of -1 after conjugation, which may affect protein conjugate solubility and nonspecific binding profiles relative to the sulfonated coumarin structure of AF 430 .

Fluorescence brightness Detection sensitivity Signal-to-noise ratio Low-abundance target detection

pH-Independent Fluorescence: AF 430 Azide Maintains Signal from pH 4 to pH 10

AF 430 azide maintains stable fluorescence emission across pH 4-10 with no significant intensity variation [1]. This pH tolerance is a characteristic of the Alexa Fluor dye family resulting from sulfonation of the coumarin scaffold . By contrast, fluorescein-based dyes (e.g., FITC) exhibit marked pH sensitivity, with maximal emission only under basic conditions and substantial quenching at pH < 7; fluorescein conjugates show ~50% reduced fluorescence at pH 6 compared to pH 8-9 [2]. This pH sensitivity limits FITC utility in acidic cellular compartments such as lysosomes (pH 4.5-5.0) and endosomes (pH 5.5-6.5), whereas AF 430 azide remains fully functional in these environments.

Acidic organelle imaging Lysosome labeling pH-stable fluorophores Fixed tissue staining

Optimal Application Scenarios for AF 430 Azide Based on Quantitative Differentiation Evidence


Multicolor Flow Cytometry Panels Requiring an Additional 405 nm-Excitable Channel

AF 430 azide's 112 nm Stokes shift and green-yellow emission (542 nm) position it in a distinct detector channel separate from blue-emitting 405 nm-excitable dyes (e.g., Pacific Blue, BV421). This enables researchers to add a usable fluorescence parameter to violet laser lines without spectral overlap penalties, effectively increasing the multiplexing capacity of 405 nm laser-equipped cytometers. The dye is optimally paired with 510/80 nm bandpass filters.

Click Chemistry-Based Detection of Metabolically Labeled Biomolecules

The azide functional group enables CuAAC conjugation to alkyne-tagged biomolecules (e.g., EdU-labeled DNA, alkyne-modified glycans, or alkyne-bearing unnatural amino acids). For live-cell or in vivo applications where copper toxicity is prohibitive, the SPAAC compatibility with DBCO/BCN allows copper-free labeling under physiological conditions. This bioorthogonal approach is not achievable with AF 430 NHS ester or maleimide derivatives. [1]

STED Super-Resolution Microscopy with 660 nm Depletion Laser Compatibility

AF 430 exhibits high photostability under intense illumination, making it suitable for STED microscopy applications where extreme excitation intensities are employed. The dye can be depleted by a 660 nm laser, enabling multicolor STED experiments pairing AF 430 (large Stokes shift) with a small-Stokes-shift fluorophore where both dyes are depleted at the same wavelength. Resolution down to 20-50 nm has been reported in STED/STED-FISH applications using AF 430 conjugates for tracking membrane protein nanoscale distribution. [2]

Acidic Organelle Labeling in Live and Fixed Cells

Unlike FITC and other pH-sensitive fluorophores that lose ~50% signal at lysosomal pH, AF 430 azide maintains stable fluorescence across pH 4-10. This property makes it the appropriate choice for labeling proteins trafficked through endosomal/lysosomal pathways, for imaging acidic compartments, and for quantitative fluorescence measurements where local pH fluctuations would otherwise confound signal interpretation. [3]

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